Cas no 408535-86-4 (5-Acetamidothiazole-2-carboxylic acid)
5-Acetamidothiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Acetamidothiazole-2-carboxylic acid
- 5-acetamido-1,3-thiazole-2-carboxylic acid
- EN300-7846335
- 408535-86-4
- 5-Acetamidothiazole-2-carboxylicacid
-
- Inchi: 1S/C6H6N2O3S/c1-3(9)8-4-2-7-5(12-4)6(10)11/h2H,1H3,(H,8,9)(H,10,11)
- InChI Key: NOUIRWZOMNAKIZ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=NC=C1NC(C)=O
Computed Properties
- Exact Mass: 186.00991323g/mol
- Monoisotopic Mass: 186.00991323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 108Ų
5-Acetamidothiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189576-1g |
5-acetamidothiazole-2-carboxylic acid |
408535-86-4 | 95% | 1g |
$720 | 2021-08-05 | |
| Alichem | A059003012-1g |
5-Acetamidothiazole-2-carboxylic acid |
408535-86-4 | 95% | 1g |
$638.60 | 2023-09-02 | |
| Chemenu | CM189576-1g |
5-acetamidothiazole-2-carboxylic acid |
408535-86-4 | 95% | 1g |
$633 | 2023-02-17 | |
| Enamine | EN300-7846335-0.05g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 0.05g |
$912.0 | 2025-03-21 | |
| Enamine | EN300-7846335-0.1g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 0.1g |
$956.0 | 2025-03-21 | |
| Enamine | EN300-7846335-0.25g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 0.25g |
$999.0 | 2025-03-21 | |
| Enamine | EN300-7846335-0.5g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-21 | |
| Enamine | EN300-7846335-1.0g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-21 | |
| Enamine | EN300-7846335-2.5g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-21 | |
| Enamine | EN300-7846335-5.0g |
5-acetamido-1,3-thiazole-2-carboxylic acid |
408535-86-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-21 |
5-Acetamidothiazole-2-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 5-Acetamidothiazole-2-carboxylic acid
Introduction to 5-Acetamidothiazole-2-carboxylic acid (CAS No. 408535-86-4)
5-Acetamidothiazole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 408535-86-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of thiazole, characterized by a five-membered ring containing sulfur and nitrogen atoms, makes it a versatile scaffold for drug discovery and development.
The acetamido functional group attached to the thiazole ring introduces an amide moiety, which can influence the compound's solubility, reactivity, and interactions with biological targets. This modification enhances the pharmacological profile of the molecule, making it a promising candidate for further exploration in medicinal chemistry. The carboxylic acid group at the 2-position of the thiazole ring further expands its chemical diversity, enabling various derivatization strategies that can fine-tune its biological activity.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The unique structural features of 5-Acetamidothiazole-2-carboxylic acid make it an intriguing subject for studying its pharmacological effects and mechanisms of action.
One of the most compelling aspects of 5-Acetamidothiazole-2-carboxylic acid is its potential as a lead compound in drug discovery. Researchers have leveraged its structural framework to develop novel derivatives with enhanced potency and selectivity. For instance, studies have demonstrated that modifications at the 5-position can significantly alter the compound's interaction with biological targets, leading to improved pharmacokinetic properties. Similarly, variations at the 2-position have been explored to optimize binding affinity and reduce off-target effects.
The synthesis of 5-Acetamidothiazole-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been particularly useful in constructing the complex thiazole core.
Recent advancements in computational chemistry have also played a crucial role in understanding the molecular interactions of 5-Acetamidothiazole-2-carboxylic acid. Molecular docking studies have been conducted to predict how this compound binds to various biological targets, providing insights into its potential mechanisms of action. These computational approaches complement experimental investigations by offering rapid and cost-effective screening of drug-like molecules.
The pharmacological evaluation of 5-Acetamidothiazole-2-carboxylic acid has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against several enzymes and receptors implicated in human diseases. Notably, its ability to modulate inflammatory pathways has been highlighted in studies targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary evidence suggests that 5-Acetamidothiazole-2-carboxylic acid may possess anticancer properties by interfering with critical signaling pathways involved in tumor growth and progression.
The potential therapeutic applications of 5-Acetamidothiazole-2-carboxylic acid extend beyond inflammation and cancer. Research is ongoing to explore its efficacy in treating neurological disorders, where thiazole derivatives have shown promise as neuroprotective agents. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments targeting central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 5-Acetamidothiazole-2-carboxylic acid (CAS No. 408535-86-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential as a lead compound for drug development underscores the importance of continued research in this area. As our understanding of molecular interactions improves through interdisciplinary approaches combining synthetic chemistry, computational modeling, and pharmacological studies, compounds like 5-Acetamidothiazole-2-carboxylic acid are poised to play a pivotal role in addressing unmet medical needs.
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